4-Cyclopropyl-2-methoxybenzamide
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Overview
Description
4-Cyclopropyl-2-methoxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzamide typically involves the condensation of 4-cyclopropyl-2-methoxybenzoic acid with an appropriate amine. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at elevated temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Cyclopropyl-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the hedgehog signaling pathway by targeting the smoothened (Smo) receptor . This inhibition can prevent the activation of downstream signaling cascades, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
4-Bromo-N-cyclopropyl-2-methoxybenzamide: This compound shares a similar structure but includes a bromine atom, which can alter its chemical properties and biological activities.
2-Methoxybenzamide Derivatives: These compounds have been studied for their potential as hedgehog signaling pathway inhibitors and exhibit varying degrees of potency.
Uniqueness: 4-Cyclopropyl-2-meth
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-8(7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChI Key |
GRPJQRDJGUDGJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)C(=O)N |
Origin of Product |
United States |
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